molecular formula C8H7BrN4O B13914613 7-Bromo-2-cyclopropylimidazo[2,1-f][1,2,4]triazin-4(1H)-one

7-Bromo-2-cyclopropylimidazo[2,1-f][1,2,4]triazin-4(1H)-one

Katalognummer: B13914613
Molekulargewicht: 255.07 g/mol
InChI-Schlüssel: CAQSAAMMDCJPFA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Bromo-2-cyclopropylimidazo[2,1-f][1,2,4]triazin-4(1H)-one is a heterocyclic compound that contains bromine, cyclopropyl, and imidazo[2,1-f][1,2,4]triazin-4(1H)-one moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-cyclopropylimidazo[2,1-f][1,2,4]triazin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the nucleophile-induced rearrangement of pyrrolooxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles . The reaction conditions often require high temperatures and long reaction times, such as microwave-assisted heating with sodium methoxide at 150–160°C or refluxing with triethyl orthoformate and xylene .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions

7-Bromo-2-cyclopropylimidazo[2,1-f][1,2,4]triazin-4(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include sodium methoxide, triethyl orthoformate, and xylene . The reactions typically require high temperatures and prolonged reaction times to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the bromine atom.

Wissenschaftliche Forschungsanwendungen

7-Bromo-2-cyclopropylimidazo[2,1-f][1,2,4]triazin-4(1H)-one has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 7-Bromo-2-cyclopropylimidazo[2,1-f][1,2,4]triazin-4(1H)-one involves its interaction with specific molecular targets. For example, as a tankyrase inhibitor, it binds to the enzyme tankyrase and inhibits its activity, which can affect various cellular processes . The exact molecular pathways and targets involved depend on the specific biological activity being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other imidazo[2,1-f][1,2,4]triazin-4(1H)-one derivatives, such as:

Uniqueness

7-Bromo-2-cyclopropylimidazo[2,1-f][1,2,4]triazin-4(1H)-one is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other similar compounds.

Eigenschaften

Molekularformel

C8H7BrN4O

Molekulargewicht

255.07 g/mol

IUPAC-Name

7-bromo-2-cyclopropyl-3H-imidazo[2,1-f][1,2,4]triazin-4-one

InChI

InChI=1S/C8H7BrN4O/c9-5-3-10-7-8(14)11-6(4-1-2-4)12-13(5)7/h3-4H,1-2H2,(H,11,12,14)

InChI-Schlüssel

CAQSAAMMDCJPFA-UHFFFAOYSA-N

Kanonische SMILES

C1CC1C2=NN3C(=CN=C3C(=O)N2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.